molecular formula C14H11F3N2O2S B2590581 2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole CAS No. 1798537-61-7

2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole

Cat. No.: B2590581
CAS No.: 1798537-61-7
M. Wt: 328.31
InChI Key: UTXGINDNCKUQRY-UHFFFAOYSA-N
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Description

2-({1-[4-(Trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole (CAS 1798537-61-7) is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that incorporates three privileged pharmacophores: a 1,3-thiazole ring, an azetidine moiety, and a trifluoromethylbenzoyl group. Each of these components is highly valued in the development of novel bioactive molecules. The 1,3-thiazole ring is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic actions, including antibacterial, antifungal, and anticancer activities . Its presence in a molecule often contributes to significant biological activity. The azetidine ring is a saturated four-membered nitrogen heterocycle that is increasingly employed in drug design to improve pharmacokinetic properties, optimize metabolic stability, and increase molecular rigidity compared to its larger analogues like piperidines and pyrrolidines . Furthermore, the incorporation of the trifluoromethyl group is a standard strategy in lead optimization, as it can profoundly influence a compound's lipophilicity, metabolic stability, and overall binding affinity . The specific molecular framework of this compound, which links the azetidine and thiazole rings via an ether oxygen atom, makes it an exceptionally versatile intermediate. Researchers can utilize this chemical entity in the synthesis of more complex target molecules or as a core scaffold for developing compound libraries. Its structure suggests potential for probing a wide range of biological targets, and its physicochemical profile makes it a candidate for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c15-14(16,17)10-3-1-9(2-4-10)12(20)19-7-11(8-19)21-13-18-5-6-22-13/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGINDNCKUQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Preparation of 4-(trifluoromethyl)benzoyl chloride: This intermediate is synthesized by reacting 4-(trifluoromethyl)benzoic acid with thionyl chloride.

    Formation of azetidine intermediate: The azetidine ring is introduced by reacting the 4-(trifluoromethyl)benzoyl chloride with an appropriate azetidine derivative.

    Coupling with thiazole: The final step involves coupling the azetidine intermediate with a thiazole derivative under suitable conditions, such as using a base like potassium carbonate in an organic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced azetidine or thiazole derivatives.

    Substitution: Formation of substituted azetidine or thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity: Analogous compounds have shown promising results against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus .
  • Enzyme Inhibition: The compound's structural features allow it to act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have demonstrated moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE, indicating potential in treating neurodegenerative diseases .

Biological Research

The biological implications of the compound are significant:

  • Pharmacological Studies: The compound has been explored for its role in modulating receptor activity, which could lead to the development of new drugs targeting various diseases .
  • Mechanism of Action: Molecular docking studies suggest that the compound may function as a non-covalent inhibitor by positioning itself near active sites of target enzymes .

Material Science

In industrial applications, the compound's unique properties make it suitable for:

  • Synthesis of New Materials: The structural characteristics allow it to be a building block for more complex molecules, potentially leading to materials with enhanced stability and reactivity .

Case Study 1: Antimicrobial Efficacy

A study synthesized derivatives based on the trifluoromethylbenzoyl group and tested their antimicrobial efficacy against various strains. Results indicated that compounds with shorter alkyl chains exhibited lower minimum inhibitory concentrations (MIC), suggesting a structure-activity relationship that could guide future drug design .

CompoundMIC (µM)Target Pathogen
Compound A250Mycobacterium tuberculosis
Compound B125Staphylococcus aureus
Compound C500Escherichia coli

Case Study 2: Enzyme Inhibition Studies

Research on enzyme inhibitors derived from the compound showed that certain derivatives had lower IC50 values than existing drugs like rivastigmine, indicating their potential as effective treatments for Alzheimer's disease .

DerivativeIC50 AChE (µM)IC50 BuChE (µM)
Derivative X27.0458.01
Derivative Y106.75277.48

Mechanism of Action

The mechanism of action of 2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The azetidine and thiazole moieties can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound Azetidine-thiazole with 4-CF3-benzoyl ~330 (estimated) Hypothesized AChE inhibition -
Compound 9c () Benzimidazole-thiazole-triazole hybrid 537.84 Antimicrobial activity (not specified)
Compound 2e () 4-(4-Trifluoromethylphenyl)thiazole ~300 (estimated) AChE inhibition (IC50: <1 µM)
1-(4-(CF3)benzothiazol-2-yl)azetidin-3-ol () Azetidine-benzo[d]thiazole with CF3 274.26 No activity reported

Key Observations :

  • Azetidine vs. Triazole/Benzimidazole Rings : The azetidine moiety in the target compound provides a smaller, more rigid scaffold compared to the triazole or benzimidazole rings in compounds 9c and 2e. This may enhance binding specificity in enzyme pockets .
  • Trifluoromethyl Group : The 4-CF3 substitution on the benzoyl group (target compound) mirrors the 4-CF3-phenyl group in compound 2e, which demonstrated strong AChE inhibition via π–π interactions with Trp286 and Tyr341 residues .
Pharmacological and Binding Properties
  • AChE Inhibition : Docking studies of compound 2e () revealed that the trifluoromethylphenyl-thiazole group forms π–π interactions with AChE’s active site residues, a mechanism likely shared by the target compound due to its analogous CF3 substitution .
  • Antimicrobial Potential: Compound 9c (), bearing a bromophenyl-thiazole group, showed enhanced activity against microbial strains, suggesting that halogenated aryl groups (e.g., CF3) may improve antimicrobial efficacy .

Biological Activity

The compound 2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Trifluoromethylbenzoyl group : Enhances lipophilicity and metabolic stability.
  • Thiazole moiety : Known for its role in various biological activities.

Structural Formula

C12H10F3N2O2S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the azetidine and thiazole components may influence enzyme inhibition or receptor modulation.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. A study highlighted that compounds with similar structures induced apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . The presence of the azetidine ring may enhance this effect by facilitating interactions with specific molecular targets involved in cell cycle regulation.

Case Studies

  • Antimalarial Activity : A related thiazole compound was evaluated for its antimalarial properties against Plasmodium falciparum. In vitro assays showed significant activity against drug-resistant strains, indicating a promising therapeutic avenue for malaria treatment .
  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the thiazole structure improved efficacy, supporting further exploration of this compound as a candidate for antimicrobial development .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus10
AnticancerHeLa Cells5
AntimalarialP. falciparum8

Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
2-Methyl-4-trifluoromethyl-thiazoleThiazole derivativeAntimicrobial
Benzothiazole hydrazonesHydrazone derivativeAntimalarial
4-Azetidinomethyl-3-trifluoromethylbenzophenoneAzetidine derivativeAnticancer

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